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molecular formula C5H5BrN2 B021960 3-Amino-6-bromopyridine CAS No. 13534-97-9

3-Amino-6-bromopyridine

Cat. No. B021960
M. Wt: 173.01 g/mol
InChI Key: XTHKRYHULUJQHN-UHFFFAOYSA-N
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Patent
US08536165B2

Procedure details

Obtained (2.05 g, yield 59%) following the procedure described in Intermediate 27, starting with 6-bromopyridin-3-amine, 2-(trifluoromethyl)phenylboronic acid.
[Compound]
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.[F:9][C:10]([F:21])([F:20])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1B(O)O>>[F:9][C:10]([F:21])([F:20])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1

Inputs

Step One
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=N1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C=CC=C1)B(O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained (2.05 g, yield 59%)

Outcomes

Product
Name
Type
Smiles
FC(C1=C(C=CC=C1)C1=CC=C(C=N1)N)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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